molecular formula C22H23N5O4S2 B14986445 Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B14986445
M. Wt: 485.6 g/mol
InChI Key: MTMAASXHWLCGRS-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of PROPAN-2-YL 2-[2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the triazoloquinoline core, followed by the introduction of the thiazole and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 2-[2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinoline core can bind to certain enzymes or receptors, modulating their activity. The thiazole and carboxylate groups may also play a role in these interactions, contributing to the compound’s overall effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, PROPAN-2-YL 2-[2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups Similar compounds include other triazoloquinoline derivatives and thiazole-containing molecules

Properties

Molecular Formula

C22H23N5O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

propan-2-yl 2-[[2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H23N5O4S2/c1-11(2)31-20(29)19-13(4)23-21(33-19)24-17(28)10-32-22-26-25-16-9-12(3)14-7-6-8-15(30-5)18(14)27(16)22/h6-9,11H,10H2,1-5H3,(H,23,24,28)

InChI Key

MTMAASXHWLCGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC(=O)NC4=NC(=C(S4)C(=O)OC(C)C)C

Origin of Product

United States

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